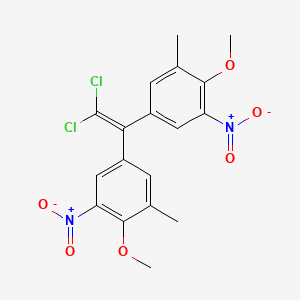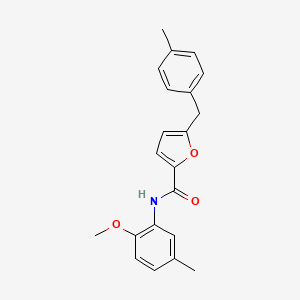![molecular formula C14H19NO4 B4834084 4-[2-(2-methoxyphenoxy)propanoyl]morpholine](/img/structure/B4834084.png)
4-[2-(2-methoxyphenoxy)propanoyl]morpholine
Übersicht
Beschreibung
4-[2-(2-methoxyphenoxy)propanoyl]morpholine, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPMP is a morpholine derivative that has been synthesized through various methods and has shown potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of 4-[2-(2-methoxyphenoxy)propanoyl]morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. For example, the inhibition of acetylcholinesterase by 4-[2-(2-methoxyphenoxy)propanoyl]morpholine is believed to occur through the binding of 4-[2-(2-methoxyphenoxy)propanoyl]morpholine to the active site of the enzyme, which prevents the breakdown of acetylcholine. The inhibition of the angiotensin II type 1 receptor by 4-[2-(2-methoxyphenoxy)propanoyl]morpholine is believed to occur through the binding of 4-[2-(2-methoxyphenoxy)propanoyl]morpholine to the receptor, which prevents the activation of the receptor by angiotensin II.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-(2-methoxyphenoxy)propanoyl]morpholine are dependent on the specific enzyme or receptor that is inhibited. For example, the inhibition of acetylcholinesterase by 4-[2-(2-methoxyphenoxy)propanoyl]morpholine can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function. The inhibition of the angiotensin II type 1 receptor by 4-[2-(2-methoxyphenoxy)propanoyl]morpholine can lead to a decrease in blood pressure and a reduction in cardiovascular risk.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[2-(2-methoxyphenoxy)propanoyl]morpholine in lab experiments is its ability to selectively inhibit certain enzymes and receptors. This allows researchers to study the specific effects of inhibiting these targets. However, one limitation of using 4-[2-(2-methoxyphenoxy)propanoyl]morpholine is its potential toxicity. 4-[2-(2-methoxyphenoxy)propanoyl]morpholine has been shown to be toxic to certain cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 4-[2-(2-methoxyphenoxy)propanoyl]morpholine. One direction is the development of 4-[2-(2-methoxyphenoxy)propanoyl]morpholine analogs with improved potency and selectivity. Another direction is the investigation of the potential therapeutic applications of 4-[2-(2-methoxyphenoxy)propanoyl]morpholine in the treatment of Alzheimer's disease, hypertension, and cardiovascular disease. Additionally, the mechanism of action of 4-[2-(2-methoxyphenoxy)propanoyl]morpholine could be further elucidated through structural studies and the identification of its binding sites on enzymes and receptors.
In conclusion, 4-[2-(2-methoxyphenoxy)propanoyl]morpholine is a chemical compound that has shown potential applications in drug discovery and development. Its ability to selectively inhibit certain enzymes and receptors has led to its investigation in various scientific research fields. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
4-[2-(2-methoxyphenoxy)propanoyl]morpholine has shown potential applications in drug discovery and development due to its ability to inhibit the activity of certain enzymes and receptors. For example, 4-[2-(2-methoxyphenoxy)propanoyl]morpholine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which has potential therapeutic applications in the treatment of Alzheimer's disease. 4-[2-(2-methoxyphenoxy)propanoyl]morpholine has also been shown to inhibit the activity of the angiotensin II type 1 receptor, which has potential applications in the treatment of hypertension and cardiovascular disease.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-11(14(16)15-7-9-18-10-8-15)19-13-6-4-3-5-12(13)17-2/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYNFRZCAOOUCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{7-ethyl-1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B4834001.png)


![N-[4-(N-9H-fluoren-9-ylideneethanehydrazonoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4834012.png)

![N-[2-(2-chlorophenoxy)ethyl]-4-iodobenzamide](/img/structure/B4834022.png)
![4,5-dimethoxy-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4834039.png)
![1-cyclohexyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4834042.png)
![5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4834043.png)
![2-{4-[(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B4834048.png)
![methyl 4-(4-chlorophenyl)-2-[(4-methylphenyl)amino]-4-oxo-2-butenoate](/img/structure/B4834052.png)
![3-methyl-N-(3-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4834054.png)

![1,3-dimethyl-8-[4-(3-methylbenzyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4834066.png)